Comparative Binding Affinity (Ki): Bromadol vs. C-8813 at the Mu-Opioid Receptor (MOR)
Bromadol demonstrates high-affinity binding to the human mu-opioid receptor (MOR) with a Ki of 1.49 nM. In a direct head-to-head study utilizing identical assay conditions, the close structural analog C-8813 (thiobromadol) exhibited a comparable, though slightly higher affinity, with a Ki of 1.37 nM [1]. This near-equivalent binding affinity confirms that the para-bromophenyl moiety and the core cyclohexanol scaffold in Bromadol confer a potent receptor interaction profile, differentiating it from lower-affinity opioids within the same functional class.
| Evidence Dimension | Mu-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.49 nM |
| Comparator Or Baseline | C-8813 (Thiobromadol): Ki = 1.37 nM |
| Quantified Difference | Bromadol exhibits a 0.12 nM lower affinity compared to C-8813 under identical assay conditions. |
| Conditions | In vitro radioligand displacement assay; Recombinant human MOR; [^3H]DAMGO as radioligand [1]. |
Why This Matters
This data validates Bromadol's status as a high-affinity MOR ligand within its specific structural class, which is critical for studies requiring potent receptor engagement or for use as a positive control in binding assays where the comparator C-8813 is unavailable or subject to different regulatory controls.
- [1] Sharma, K.K., et al. "The search for the 'next' euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning." Forensic Toxicology 2019, 37(1), 1-16. (Ki values from in-house data cited in article). View Source
